molecular formula C8H11N3O2 B8685290 2-Aminomethyl-4-nitrobenzylamine

2-Aminomethyl-4-nitrobenzylamine

Cat. No.: B8685290
M. Wt: 181.19 g/mol
InChI Key: XECYKVIRLWJOFE-UHFFFAOYSA-N
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Description

2-Aminomethyl-4-nitrobenzylamine (C₈H₁₁N₃O₂) is a benzylamine derivative featuring a nitro group (-NO₂) at the para (4th) position and an aminomethyl (-CH₂NH₂) substituent at the ortho (2nd) position of the benzene ring. This structure confers unique electronic and steric properties, distinguishing it from simpler benzylamine analogues.

Synthesis of this compound typically involves multi-step reactions, such as nitration of a benzylamine precursor followed by functionalization of the ortho position. Its applications are understudied in published literature, but analogous nitrobenzylamines are employed as intermediates in pharmaceutical synthesis, enzyme inhibitors, or ligands in coordination chemistry due to their dual functional groups .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

[2-(aminomethyl)-4-nitrophenyl]methanamine

InChI

InChI=1S/C8H11N3O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5,9-10H2

InChI Key

XECYKVIRLWJOFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Aminomethyl-4-nitrobenzylamine with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Key Functional Groups Solubility* Reactivity Highlights Applications/Studies
This compound C₈H₁₁N₃O₂ -NO₂ (para), -CH₂NH₂ (ortho) Moderate in polar solvents Nitro reduction to amine; nucleophilic aminomethyl group Potential enzyme inhibitor; synthetic intermediate
4-Nitrobenzylamine C₇H₈N₂O₂ -NO₂ (para), -NH₂ (benzyl) Low in water Nitro reduction; amine alkylation Substrate analogue in enzymatic studies
2-Aminobenzylamine C₇H₁₀N₂ -NH₂ (ortho and benzyl) High in polar solvents Basicity; coordination chemistry Ligand in metal complexes; drug synthesis
4-Aminobenzoic acid C₇H₇NO₂ -NH₂ (para), -COOH High in water Acid-base reactions; peptide coupling UV absorber; pharmaceutical precursor

*Solubility data inferred from functional group behavior.

Key Comparisons

Electronic Effects: The nitro group in this compound deactivates the aromatic ring, making electrophilic substitution reactions (e.g., nitration) less favorable compared to 2-aminobenzylamine, which lacks electron-withdrawing groups. In contrast, 4-aminobenzoic acid has an electron-donating amino group (-NH₂) that enhances ring reactivity, though its carboxylic acid group dominates its chemical behavior .

Reduction Reactivity: The nitro group in this compound can be reduced to an amine (-NH₂) using catalytic hydrogenation or metal/acid systems, yielding a diamine derivative. This contrasts with 4-nitrobenzylamine, which reduces to 4-aminobenzylamine—a simpler monoamine .

2-Aminobenzylamine is utilized in coordination chemistry (e.g., with transition metals), a property shared but understudied in this compound due to its nitro group’s dominance in reactivity.

Thermal and Solubility Properties: The aminomethyl group in this compound likely increases its solubility in polar aprotic solvents (e.g., DMSO) compared to 4-nitrobenzylamine, which has lower polarity. Melting points for nitrobenzylamine derivatives are generally elevated (>100°C) due to hydrogen bonding and aromatic stacking, though exact data for this compound remains unverified.

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